molecular formula C22H17ClN2O4S B13146576 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone CAS No. 28252-15-5

1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone

Cat. No.: B13146576
CAS No.: 28252-15-5
M. Wt: 440.9 g/mol
InChI Key: YXIFYSPDGDPJEM-UHFFFAOYSA-N
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Description

1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable aromatic structure and ability to undergo various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone typically involves multiple steps:

    Nitration: Introduction of nitro groups to the anthraquinone core.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of the 3-chlorophenyl group through nucleophilic aromatic substitution.

    Sulfonation: Introduction of the ethylsulphonyl group.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or hydroquinones.

    Substitution: Introduction of different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Blocking the activity of specific enzymes involved in metabolic pathways.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-((3-bromophenyl)amino)-2-(ethylsulphonyl)anthraquinone
  • 1-Amino-4-((3-fluorophenyl)amino)-2-(ethylsulphonyl)anthraquinone
  • 1-Amino-4-((3-methylphenyl)amino)-2-(ethylsulphonyl)anthraquinone

Uniqueness

1-Amino-4-((3-chlorophenyl)amino)-2-(ethylsulphonyl)anthraquinone is unique due to the presence of the 3-chlorophenyl group, which may impart specific chemical and biological properties, such as increased stability or enhanced biological activity compared to its analogs.

Properties

CAS No.

28252-15-5

Molecular Formula

C22H17ClN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

1-amino-4-(3-chloroanilino)-2-ethylsulfonylanthracene-9,10-dione

InChI

InChI=1S/C22H17ClN2O4S/c1-2-30(28,29)17-11-16(25-13-7-5-6-12(23)10-13)18-19(20(17)24)22(27)15-9-4-3-8-14(15)21(18)26/h3-11,25H,2,24H2,1H3

InChI Key

YXIFYSPDGDPJEM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C2=C(C(=C1)NC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4C2=O)N

Origin of Product

United States

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